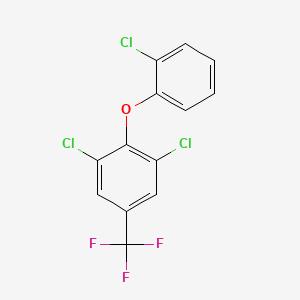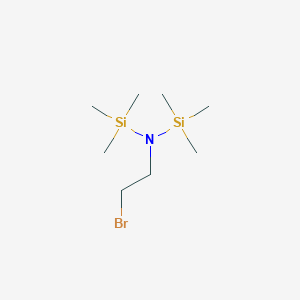
1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of multiple halogen atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of a suitable benzene derivative followed by the introduction of the chlorophenoxy and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitution patterns and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the halogen atoms or other functional groups.
Substitution: Halogen atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the context of its application, such as its use in medicine or biology.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-(2-chlorophenoxy)benzene
- 1,3-Dichloro-5-(trifluoromethyl)benzene
- 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its halogen atoms and trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61721-53-7 |
|---|---|
Molecular Formula |
C13H6Cl3F3O |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1,3-dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6Cl3F3O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H |
InChI Key |
RLZYJZZAALJJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis-](/img/structure/B14568950.png)





![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)




![6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene](/img/structure/B14569042.png)
![N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide](/img/structure/B14569050.png)

